molecular formula C24H22N2O3 B2548083 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide CAS No. 371226-09-4

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide

Cat. No. B2548083
CAS RN: 371226-09-4
M. Wt: 386.451
InChI Key: ALVYRSYIRLSRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide" is a derivative of N-methoxybenzamide and tetrahydroquinoline. It is not directly mentioned in the provided papers, but its structure suggests it is a heterocyclic compound that could potentially be synthesized through methods similar to those described in the papers. These methods involve catalytic annulation reactions that construct complex heterocycles by forming multiple bonds in a single step .

Synthesis Analysis

The synthesis of related compounds involves catalytic processes. For instance, a Ru(II)-catalyzed double annulation of N-methoxybenzamide derivatives with unactivated alkynes can create pyranoisoquinolines . Similarly, Rh-catalyzed annulations of N-methoxybenzamides with ketenimines can lead to the formation of isoquinolinones and isoindolinones . These methods demonstrate the potential pathways for constructing the benzoyl tetrahydroquinoline core of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the synthesis of a N-benzyl tetrahydroquinoline derivative was characterized by NMR, FT-IR, and GC-MS, and its crystalline structure was determined by X-ray powder diffraction . These techniques could similarly be applied to determine the molecular structure of "N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide".

Chemical Reactions Analysis

The papers describe various chemical reactions involving N-methoxybenzamide derivatives. For instance, Rh(III)-catalyzed carbenoid insertion and C-H activation/cyclization can be used to synthesize N-methoxyisoquinolinediones . Additionally, the Pictet-Spengler reaction has been used to synthesize tetrahydrobenz[g]isoquinoline diones . These reactions could potentially be adapted to synthesize the target compound by modifying the starting materials and reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide" are not directly reported, related compounds' properties can provide insights. For example, the crystalline structure and unit-cell parameters of a related tetrahydroquinoline derivative were determined . The solubility, melting points, and stability of the target compound could be inferred from similar compounds synthesized under analogous conditions.

Scientific Research Applications

Sigma-2 Receptor Probe Development

The development of sigma-2 receptor probes has seen the use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide analogs for in vitro studies. Specifically, [3H]RHM-1, a radiolabeled analogue, has demonstrated higher affinity for sigma-2 receptors compared to other ligands, suggesting its utility in studying sigma-2 receptor interactions and signaling pathways in various biological contexts (Xu et al., 2005).

Catalyzed C-H Olefination

Research into Rh(III)-catalyzed oxidative olefination has leveraged the N-methoxybenzamide framework for directed C-H bond activation, demonstrating the compound's role in facilitating selective and high-yielding synthesis processes. This approach underscores the compound's significance in organic synthesis, offering a pathway to valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

Cyclization of Benzamides

The cyclization of 2-benzoylamino-N-methyl-thiobenzamides into 3-methyl-2-phenylquinazolin-4-thiones has been achieved through acylation and sodium methoxide-catalyzed ring closure. This chemical transformation highlights the compound's versatility in heterocyclic chemistry, enabling the synthesis of complex quinazoline derivatives with potential pharmacological activities (Hanusek et al., 2006).

Poly(ADP-ribose) Polymerase (PADPRP) Inhibitors

The compound's derivatives have been compared for their efficacy as PADPRP inhibitors, showcasing their potential in augmenting the cytotoxicity of cancer therapies like temozolomide. Such studies suggest the compound's derivatives as promising candidates for enhancing chemotherapeutic efficacy and understanding the molecular mechanisms of DNA damage repair inhibition (Boulton et al., 1995).

Anticancer Agent Synthesis

The tetrahydroisoquinoline moiety, central to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide, has been extensively studied for its presence in biologically active molecules. Derivatives containing this moiety have been synthesized and evaluated for anticancer activities, highlighting the structural component's potential in the development of novel chemotherapeutic agents (Redda et al., 2010).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-29-22-12-6-5-11-20(22)23(27)25-19-13-14-21-18(16-19)10-7-15-26(21)24(28)17-8-3-2-4-9-17/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVYRSYIRLSRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.